Product packaging for 1,4-Dimethyl-3H-phenoxazin-3-one(Cat. No.:CAS No. 832733-83-2)

1,4-Dimethyl-3H-phenoxazin-3-one

Cat. No.: B14203041
CAS No.: 832733-83-2
M. Wt: 225.24 g/mol
InChI Key: XEEGSQHQESIUSS-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3H-phenoxazin-3-one is a synthetic compound belonging to the class of aminophenoxazinones, which are tricyclic structures known for their diverse pharmacological research applications . These compounds are of significant interest in medicinal chemistry due to their structural relationship to natural products and established drug scaffolds . Extensive research on closely related phenoxazinones, such as 2-aminophenoxazine-3-one (Phx-3), provides strong context for the potential research value of this compound. The core phenoxazine scaffold is recognized for its wide range of biological properties, including anticancer, antibacterial, antifungal, and antiviral activities . In particular, studies on analogues like Phx-3 have demonstrated potent anticancer effects against various human cancer cell lines, including gastric, colon, glioblastoma, and melanoma . The proposed mechanism of action for these effects involves the induction of a rapid and drastic decrease in intracellular pH (pHi) in cancer cells, which disrupts cellular homeostasis and activates apoptotic pathways . This mechanism is particularly effective due to the altered metabolism of cancer cells, which often maintain a higher baseline pHi than normal cells . Beyond oncology research, the phenoxazine core structure is a subject of interest in other fields. Its derivatives have been explored as fluorescent probes for detecting specific compounds related to diseases and for in vivo tumor imaging . Furthermore, the structural motif is found in well-known pharmacotherapeutic agents and natural products, underscoring its utility as a valuable building block in drug discovery and development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B14203041 1,4-Dimethyl-3H-phenoxazin-3-one CAS No. 832733-83-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832733-83-2

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1,4-dimethylphenoxazin-3-one

InChI

InChI=1S/C14H11NO2/c1-8-7-11(16)9(2)14-13(8)15-10-5-3-4-6-12(10)17-14/h3-7H,1-2H3

InChI Key

XEEGSQHQESIUSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C2C1=NC3=CC=CC=C3O2)C

Origin of Product

United States

Iii. Advanced Analytical and Computational Characterization of 1,4 Dimethyl 3h Phenoxazin 3 One

Spectroscopic and Diffraction-Based Structural Elucidation

Single Crystal X-ray Diffraction Analysis

No published single crystal X-ray diffraction data for 1,4-Dimethyl-3H-phenoxazin-3-one could be identified. This technique would be essential for determining the precise solid-state molecular structure, including bond lengths, bond angles, and the planarity of the phenoxazinone ring system, as well as intermolecular interactions.

Vibrational Spectroscopy (Infrared and Raman)

Specific Infrared (IR) and Raman spectroscopic data for this compound are not available in the reviewed literature. Such data would provide valuable information on the vibrational modes of the molecule, confirming the presence of key functional groups such as the carbonyl (C=O) and the C-N and C-O-C linkages within the heterocyclic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H or ¹³C NMR data for this compound has been reported in the searched scientific databases. NMR spectroscopy is crucial for elucidating the chemical environment of the hydrogen and carbon atoms, which would confirm the substitution pattern of the methyl groups on the phenoxazinone core.

Mass Spectrometry for Molecular Structure Confirmation

While the molecular weight of this compound can be calculated, specific experimental mass spectrometry data, including fragmentation patterns from techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI), were not found. This analysis would serve to confirm the molecular weight and provide insights into the compound's fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Characterization

There is no available UV-Vis spectrophotometric data for this compound in the literature. This analysis would reveal the electronic absorption properties of the molecule, indicating the wavelengths of maximum absorption (λmax) which are characteristic of the chromophoric phenoxazinone system.

Theoretical and Quantum Chemical Investigations

No specific theoretical or quantum chemical studies on this compound were found in the public domain. Such computational studies would be invaluable for understanding the electronic structure, molecular orbitals (HOMO/LUMO), and predicted spectroscopic properties of the compound, offering a theoretical complement to experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-31G*, would be employed to determine its optimized geometry and electronic ground state.

These calculations would reveal the distribution of electron density across the molecule. The phenoxazin-3-one core is characterized by a p-quinone imine fragment which is known to have distinct electrophilic centers. Theoretical studies on related phenoxazinones suggest that the distribution of electronic density is critical in determining the reactivity of the molecule. For instance, in similar systems, the carbon atoms of the quinone imine moiety exhibit significant electrophilicity.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, leading to the formation of bonding and antibonding molecular orbitals. The most critical of these for understanding chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level indicates a greater propensity for electron donation.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital that is empty of electrons and signifies the molecule's ability to accept electrons. A lower LUMO energy level suggests a greater capacity for electron acceptance.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial parameter. A smaller gap is indicative of higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily over the electron-rich aromatic rings and the oxygen and nitrogen heteroatoms. In contrast, the LUMO would likely be distributed over the electron-deficient quinone-imine portion of the molecule.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: These values are illustrative and based on typical calculations for similar phenoxazinone structures.)

ParameterEnergy (eV)
EHOMO-6.2
ELUMO-2.5
ΔE (HOMO-LUMO Gap)3.7

Determination of Quantum Chemical Descriptors

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to further quantify the reactivity of this compound. These descriptors provide a more nuanced understanding of its electronic behavior.

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It indicates the ease of electron cloud deformation.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

Table 2: Hypothetical Quantum Chemical Descriptors for this compound (Note: These values are calculated from the hypothetical data in Table 1.)

Quantum Chemical DescriptorValue
Ionization Potential (I) (eV)6.2
Electron Affinity (A) (eV)2.5
Electronegativity (χ) (eV)4.35
Chemical Hardness (η) (eV)1.85
Chemical Softness (S) (eV⁻¹)0.54
Electrophilicity Index (ω) (eV)5.11

These hypothetical descriptors suggest that this compound would be a moderately reactive molecule with a significant ability to act as an electrophile.

Iv. Biological Activity Spectrum and Mechanistic Investigations of 1,4 Dimethyl 3h Phenoxazin 3 One and Analogs

Antimicrobial Potentials

Phenoxazinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. researchgate.netorientjchem.orgmdpi.com The planar nature of the phenoxazinone ring system is thought to facilitate intercalation with DNA, a mechanism famously associated with the potent anticancer and antibiotic activities of actinomycin (B1170597) D. researchgate.net Modifications to the core structure, such as the introduction of different functional groups, can modulate the antimicrobial potency and spectrum.

Antibacterial Efficacy Studies

A variety of phenoxazinone derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies on substituted 2-bromo-1,4-dimethoxy-3H-phenoxazin-3-ones have shown inhibitory activity against several bacterial strains. jocpr.com Similarly, novel derivatives of angular polycyclic phenoxazine (B87303) ring systems have been reported as potent antibacterial agents against a panel of microorganisms including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. orientjchem.org

The antibacterial efficacy of these compounds is often evaluated using methods like the agar (B569324) disc diffusion method to determine the minimum inhibitory concentration (MIC). jocpr.comorientjchem.org Some synthesized phenoxazine derivatives have exhibited antibacterial activity comparable to standard antibiotics like ciprofloxacin. orientjchem.org The mechanism of action for many of these compounds is believed to involve the disruption of essential cellular processes. ontosight.ai

Table 1: Antibacterial Activity of Selected Phenoxazine Derivatives

Compound/Derivative Test Organism Activity/MIC Reference
Polycyclic Phenoxazine Derivatives Staphylococcus aureus MIC: 20-80 µg/ml orientjchem.org
Polycyclic Phenoxazine Derivatives Escherichia coli MIC: 20-80 µg/ml orientjchem.org
Polycyclic Phenoxazine Derivatives Pseudomonas aeruginosa Resistant (most compounds) orientjchem.org
Substituted 2-bromo-1,4-dimethoxy-3H-phenoxazin-3-ones Gram-positive & Gram-negative bacteria Zone of inhibition observed jocpr.com
1,4-benzoxazin-3-one derivatives Pseudomonas syringae pv. actinidiae EC50: 4.95 µg/mL (for compound 4n) nih.gov
1,4-benzoxazin-3-one derivatives Xanthomonas axonopodis pv. citri EC50: 4.71 µg/mL (for compound 4n) nih.gov
1,4-benzoxazin-3-one derivatives Xanthomonas oryzae pv. oryzae EC50: 8.50 µg/mL (for compound 4n) nih.gov

This table is for illustrative purposes and includes data for phenoxazine and benzoxazine (B1645224) analogs to demonstrate the potential of this class of compounds.

Antifungal Properties and Assays

The antifungal potential of phenoxazinone derivatives has been well-documented. ontosight.aiorientjchem.orgmdpi.com Benzo[a]phenoxazines, a related class of compounds, have shown promising activity against various fungal species, including Saccharomyces cerevisiae and pathogenic Candida species. mdpi.commdpi.com The antifungal activity can be influenced by the substituents on the phenoxazine core; for example, the presence of a hydroxyl group at certain positions may decrease the antifungal potential of some benzo[a]phenoxazines. mdpi.com

In some cases, phenoxazinone derivatives exhibit synergistic effects when combined with existing antifungal drugs like fluconazole, offering a potential strategy to combat drug-resistant fungal strains. mdpi.comnih.gov The evaluation of antifungal activity is typically carried out by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. mdpi.com

Table 2: Antifungal Activity of Selected Phenoxazine Analogs

Compound/Derivative Test Organism Activity/MIC Reference
Benzo[a]phenoxazinium chlorides Saccharomyces cerevisiae MIC > 200 µM mdpi.com
Benzo[a]phenoxazine derivative C34 Candida spp. High antifungal activity mdpi.com
Polycyclic Phenoxazine Derivatives Candida albicans MIC: 20-80 µg/ml orientjchem.org
Polycyclic Phenoxazine Derivatives Aspergillus niger Significant activity orientjchem.org
1,4-benzoxazin-3-one derivatives Gibberella zeae Moderate to good inhibition nih.gov
1,4-benzoxazin-3-one derivatives Phytophthora infestans Moderate to good inhibition nih.gov

This table is for illustrative purposes and includes data for phenoxazine and benzoxazine analogs to demonstrate the potential of this class of compounds.

Antiviral Activity against Specific Pathogens

The antiviral activity of phenoxazine derivatives has been explored against a range of DNA and RNA viruses. researchgate.netnih.govnih.gov Nucleoside derivatives of phenoxazine have shown inhibitory effects against herpesviruses like varicella-zoster virus (VZV) and human cytomegalovirus, as well as RNA viruses such as tick-borne encephalitis virus (TBEV). researchgate.netnih.gov For instance, 3-(2'-Deoxy-β-D-ribofuranosyl)-1,3-diaza-2-oxophenoxazine was identified as a potent inhibitor of VZV replication. researchgate.netnih.gov Some phenoxazine derivatives have also been investigated for their activity against SARS-CoV-2. nih.gov The mechanism of antiviral action is often linked to the inhibition of viral replication. nih.gov

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of phenoxazinones are believed to stem from multiple mechanisms, primarily centered around the disruption of fundamental cellular processes and the induction of oxidative stress.

A primary proposed mechanism of action for many phenoxazinone-based antibiotics is the disruption of cellular processes. ontosight.ai This can occur through various means, including the intercalation of the planar phenoxazine ring into DNA, which can inhibit DNA replication and transcription, ultimately leading to cell death. researchgate.net Some derivatives may also act as tubulin inhibitors, interfering with cell division. mdpi.com In bacteria, the disruption of cell wall synthesis is another potential mechanism. For example, scanning electron microscopy of bacteria treated with a 1,4-benzoxazin-3-one derivative revealed significant damage to their cell walls. nih.gov Furthermore, the disruption of bacterial signaling pathways, a phenomenon known as quorum quenching, represents an innovative approach to controlling bacterial behavior and biofilm formation. frontiersin.org

The generation of reactive oxygen species (ROS) is another key mechanism implicated in the antimicrobial activity of phenoxazinone derivatives. ontosight.ainih.gov ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cell death. nih.govresearchgate.net The redox-active nature of the phenoxazine core, particularly in compounds with certain substituents like nitro groups, can facilitate the production of these damaging species. ontosight.ai This mechanism is not unique to phenoxazinones, as many bactericidal antibiotics are known to induce the formation of hydroxyl radicals within bacterial cells. nih.gov The ability of these compounds to generate ROS contributes significantly to their broad-spectrum antimicrobial efficacy. nih.gov

DNA Intercalation as a Molecular Basis

Currently, there is a lack of specific scientific literature detailing the direct intercalation of 1,4-Dimethyl-3H-phenoxazin-3-one into DNA. While the planar aromatic structure of the phenoxazinone core is suggestive of potential intercalative properties, dedicated studies to confirm or refute this mechanism for this specific compound are not available in the public research domain.

Antiprotozoal and Antiparasitic Research

The broader class of phenoxazine derivatives has been a subject of investigation for its potential against various protozoan and parasitic organisms. However, specific research focusing on the antiprotozoal and antiparasitic activities of this compound is not extensively documented in available scientific literature. Studies on related phenoxazine compounds have shown promise, but direct data on the efficacy and spectrum of activity for this compound remains an area for future investigation.

Allelochemical Functionality in Phytochemistry

Phenoxazinones, as a class of compounds, are recognized for their significant role in allelopathy, the chemical interactions between plants. These compounds can be released into the soil and influence the growth and development of neighboring plants.

Research on analogs of this compound has demonstrated clear phytotoxic effects on model plant systems. For instance, 2-amino-3H-phenoxazin-3-one (APO), a related compound, has been shown to inhibit the root growth of Arabidopsis thaliana in a dose-dependent manner. tandfonline.comnih.gov This inhibitory effect is a key aspect of its allelochemical function, providing a competitive advantage to the plant producing it. tandfonline.com Studies have focused on optimizing experimental conditions to accurately assess the phytotoxicity of these compounds at physiologically relevant concentrations. tandfonline.comnih.gov The introduction of different functional groups to the aminophenoxazinone structure has been explored to evaluate changes in phytotoxic activity, with some modifications showing improved activity on weeds like P. oleracea. mdpi.com

Table 1: Phytotoxic Effects of Aminophenoxazinone Analogs

Compound Model System Observed Effect Reference
2-amino-3H-phenoxazin-3-one (APO) Arabidopsis thaliana Inhibition of seedling growth mdpi.com
2-amino-3H-phenoxazin-3-one (APO) Arabidopsis thaliana Dose-dependent inhibition of root growth tandfonline.comnih.gov
Nitro-substituted aminophenoxazinone P. oleracea Improved inhibitory activity at lower concentrations compared to APO mdpi.com

A significant molecular mechanism underlying the phytotoxic effects of phenoxazinone allelochemicals is the inhibition of histone deacetylases (HDACs). mdpi.com HDACs are crucial enzymes that regulate gene expression by modifying chromatin structure. nih.gov By inhibiting HDACs, phenoxazinones can lead to hyperacetylation of histones, which in turn alters chromatin configuration and results in widespread changes in gene transcription. mdpi.com This disruption of normal gene regulation ultimately leads to the inhibition of growth in the target plant. mdpi.com

The investigation into phenoxazine derivatives as HDAC inhibitors extends beyond phytochemistry into potential therapeutic applications. nih.gov Studies on various C-4 substituted phenoxazine-bearing hydroxamic acids have revealed potent class II HDAC inhibitory activities. nih.gov The structure-activity relationship (SAR) of these compounds has been explored, indicating that specific substitutions on the phenoxazine ring can significantly influence their inhibitory potency against different HDAC isoenzymes. nih.govnih.govtmu.edu.tw

Table 2: HDAC Inhibitory Activity of Phenoxazine Analogs

Compound Class Target Key Findings Reference
Aminophenoxazinones Plant Histone Deacetylases Inhibition of HDACs leads to phytotoxic effects in Arabidopsis thaliana. mdpi.com
C-4 substituted phenoxazine-bearing hydroxamic acids Class II HDACs Potent inhibitory activity, with some compounds showing sub-micromolar efficacy. nih.gov
Phenothiazine (B1677639) derivative-containing hydroxamic acids Class II HDACs Potent enzyme-inhibiting activity, with some compounds demonstrating neuroprotective effects. nih.govtmu.edu.tw

Interrogation of Cellular Signaling Pathway Modulation

The ability of small molecules to modulate cellular signaling pathways is a cornerstone of modern pharmacology and chemical biology.

There is currently no scientific evidence in the available literature to suggest that this compound or its close analogs are involved in the activation of the Wnt signaling cascade. The Wnt pathway is a critical regulator of cellular processes, and while numerous natural and synthetic compounds have been identified as modulators of this pathway, phenoxazinones have not been reported in this context. nih.govnih.govmdpi.com Research on Wnt signaling modulators is an active area, but to date, it has not intersected with the study of this particular class of compounds.

Inhibition of Specific Protein-Protein Interactions (e.g., DKK1/LRP6)

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. The interaction between the Dickkopf-1 (DKK1) protein and the low-density lipoprotein receptor-related protein 6 (LRP6) is a key regulatory point in this pathway. nih.govnih.gov DKK1 antagonizes the Wnt pathway by binding to LRP6, thereby preventing the formation of the Wnt-Frizzled-LRP6 receptor complex essential for signal transduction. nih.govnih.gov

While the inhibition of the DKK1/LRP6 interaction presents a promising therapeutic strategy for diseases characterized by suppressed Wnt signaling, current research has not yet specifically implicated this compound or its close analogs as direct inhibitors of this protein-protein interaction. The available scientific literature primarily focuses on other biological activities of this class of compounds.

Induction of Apoptosis via Intracellular pH Perturbations

A key mechanism through which some phenoxazine analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death, by altering the intracellular pH (pHi) of cancer cells. Cancer cells often exhibit a higher pHi (alkaline) compared to normal cells, a phenomenon linked to the Warburg effect, which involves increased glycolysis. nih.gov

An analog of the target compound, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (referred to as Phx-1), has been shown to induce a rapid, dose-dependent decrease in the pHi of various cancer cell lines. nih.govnih.gov This acidification of the intracellular environment is believed to disrupt the homeostasis of cancer cells, leading to the initiation of the apoptotic cascade. nih.gov

Studies have demonstrated that treatment with Phx-1 leads to a significant reduction in pHi, which in turn correlates with increased apoptosis and cytotoxicity in cancer cells. nih.gov For instance, while Phx-1 induces a less pronounced pHi decrease compared to its analog 2-aminophenoxazine-3-one (Phx-3), it still effectively triggers apoptotic pathways. nih.gov This suggests that even modest perturbations in intracellular pH can be sufficient to induce cell death in cancer cells.

Table 1: Effect of Phx-1 on Intracellular pH and Cytotoxicity

Cell LineInitial pHipHi change with 100 µM Phx-1IC50 of Phx-1
Various Cancer Cells7.5 - 7.7≥ 0.1 unit decrease> 48 µM
Normal Cells (HEL, HUVEC)7.32 - 7.44Not specifiedNot specified

Data compiled from a study on various cancer cell lines. nih.gov

Immunomodulatory Properties and Pathways

Certain phenoxazine analogs have demonstrated significant immunomodulatory effects, suggesting their potential in the treatment of inflammatory and autoimmune diseases. The compound 2-amino-3H-phenoxazin-3-one (APO), also known as Phx-3, has been shown to possess potent anti-inflammatory and immunoregulatory properties. nih.gov

APO can modulate the immune response by influencing the production of key signaling molecules and the differentiation of immune cells. nih.gov Specifically, it has been found to:

Inhibit Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production: APO inhibits the production of NO and PGE2 in macrophages stimulated with pro-inflammatory signals. It achieves this by reducing the expression of inducible nitric oxide synthase (iNOS) and inhibiting the activity of cyclooxygenase (COX) enzymes. nih.gov

Modulate Cytokine Secretion: APO can decrease the secretion of the pro-inflammatory cytokine IL-6 while increasing the secretion of the anti-inflammatory cytokine IL-4 by T cells. nih.gov

Promote Th2 Polarization: The compound promotes the differentiation of CD4+ T helper (Th) cells towards the anti-inflammatory Th2 phenotype, partly by down-regulating the production of the pro-inflammatory cytokine IL-12. nih.gov

These findings suggest that phenoxazine analogs can shift the immune response from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) state, highlighting their therapeutic potential for T-cell-mediated inflammatory conditions. nih.gov

Exploration of Additional Bioactivities (e.g., antioxidant, anti-inflammatory, vasorelaxing effects)

Beyond their roles in apoptosis induction and immunomodulation, phenoxazine derivatives are being explored for a variety of other bioactivities.

Antioxidant and Anti-inflammatory Effects: The phenoxazine core structure is associated with antioxidant and anti-inflammatory activities. researchgate.net Some benzo[a]phenoxazine derivatives, for example, have shown promise as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com Similarly, other natural compounds with different structures have been shown to exert anti-inflammatory effects by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and by reducing the levels of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α). researchgate.net While specific studies on the antioxidant mechanisms of this compound are limited, the general properties of the phenoxazine class suggest potential in this area.

Vasorelaxing Effects: The potential for vasorelaxing effects has been investigated in heterocyclic compounds, though not directly in this compound. For instance, certain furoxan and furazan (B8792606) derivatives have been shown to induce vasorelaxation through the activation of soluble guanylate cyclase (sGC) and the generation of nitric oxide (NO) or related species. nih.gov These compounds demonstrated potent, concentration-dependent relaxation of aortic rings. nih.gov Further research is required to determine if this compound or its analogs share similar vasorelaxant properties.

V. Translational Research and Material Science Applications of Phenoxazinone Compounds

Integration into Organic Light-Emitting Diode (OLED) Architectures

Phenoxazinone derivatives are increasingly being utilized in the development of Organic Light-Emitting Diodes (OLEDs), particularly in the quest for efficient and stable emitters and host materials. nih.gov Their rigid structure and excellent thermal stability contribute to the longevity and performance of OLED devices.

Recent research has focused on developing phenoxazinone-based emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.govresearchgate.net TADF materials allow for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. For instance, emitters designed with a dibenzo[a,c]phenazine (B1222753) (DPPZ) acceptor unit and a 10H-phenoxazine (PXZ) donor have been synthesized. These have shown promising results, with one such compound, PXZ-11-DPPZ, achieving a high external quantum efficiency (EQE) of 13.7%. researchgate.net

Furthermore, certain phenoxazinone derivatives have been investigated as hole-transport and hole-injection materials in OLEDs. google.com Their high charge-carrier mobility is a desirable trait for these layers. Novel phenoxazinone compounds, where an aromatic or diarylamino group is linked to the oxygen atom of the phenoxazine (B87303) core, have been shown to improve the lifetime, efficiency, and operating voltage of OLEDs, particularly for deep-blue fluorescent emitters. google.com

Table 1: Performance of Selected Phenoxazinone-Based OLEDs

Emitter/MaterialDonorAcceptorMax. EQE (%)Application
PXZ-11-DPPZ10H-phenoxazine (PXZ)Dibenzo[a,c]phenazine (DPPZ)13.7TADF Emitter
DMAC-11-DPPZ9,9-dimethylacridan (DMAC)Dibenzo[a,c]phenazine (DPPZ)23.8TADF Emitter

This table is generated based on the data from reference researchgate.net.

Development and Application of Fluorescent Probes

The unique photophysical properties of phenoxazinones make them excellent scaffolds for the design of fluorescent probes for detecting various analytes. nih.gov These probes are instrumental in biological imaging and environmental monitoring.

Phenoxazine-based probes have been developed for the detection of biologically significant species such as hypochlorous acid (HOCl) and copper (II) ions (Cu²⁺). researchgate.netnih.gov For instance, near-infrared (NIR) "turn-on" fluorescent probes have been synthesized that show a significant increase in fluorescence intensity in the presence of HOCl. researchgate.net Similarly, a "turn-on" NIR probe, PZ-N, was designed for the selective and sensitive detection of Cu²⁺ with a low detection limit of 1.93 nM. nih.gov This probe was successfully used for detecting Cu²⁺ in living cells. nih.gov

Benzo[a]phenoxazinium chlorides, a class of phenoxazinone derivatives, have been shown to be effective fluorescent probes for DNA. nih.gov Their interaction with DNA, primarily through intercalation between base pairs, makes them useful for labeling DNA in techniques like agarose (B213101) gel electrophoresis. nih.gov Another novel probe, PhB, which combines phenoxazine and benzoeindolium moieties, has been developed for the "turn-on" detection of sulfur dioxide and its derivatives in living cells. researchgate.net

Table 2: Characteristics of Phenoxazinone-Based Fluorescent Probes

Probe NameAnalyteDetection LimitApplication
BC-3Hypochlorous acid (HOCl)Not specifiedImaging in living cells and mouse models
PZ-NCopper (II) ions (Cu²⁺)1.93 nMDetection in living cells
PhBSulfur dioxide (SO₂) and its derivatives0.10 µMMonitoring in mitochondria of living cells
Benzo[a]phenoxazinium chloridesDNANot specifiedDNA labeling in gel electrophoresis

This table is generated based on data from references researchgate.netnih.govnih.govresearchgate.net.

Utilization in Dye-Sensitized Solar Cell Configurations

Phenoxazinone derivatives have been successfully employed as metal-free organic dyes in dye-sensitized solar cells (DSSCs). nih.govnih.gov Their strong electron-donating nature and ability to be easily modified make them excellent candidates for sensitizers in these solar cells. nih.govrsc.org

In solid-state DSSCs using the hole transporting material spiro-OMeTAD, phenoxazine-based dyes have yielded power conversion efficiencies between 2.5% and 4.1%. researchgate.net The performance of these devices is significantly influenced by the molecular structure of the dye, with those having surface-protecting alkoxy groups showing better results. researchgate.net

Table 3: Performance of Phenoxazinone Dyes in DSSCs

Dye Structure FeaturePower Conversion Efficiency (%)Key Finding
Furan-conjugated linkerNot specifiedShorter electron lifetime
Acceptor directly attached to phenoxazineNot specifiedLonger electron lifetime
Additional donor unit with alkoxy chainsUp to 7.40%Increased electron lifetime and open-circuit voltage
Surface-protecting alkoxy groups (solid-state)2.5% - 4.1%Improved solar cell device performance

This table is generated based on data from references nih.govresearchgate.net.

Research into Semiconductor Materials Derived from Phenoxazinones

The potent electron-donating capacity of phenoxazine makes it a valuable building block for organic semiconductor materials. nih.gov Polymers and oligomers containing phenoxazine units have shown promise as conducting and fluorescent materials. researchgate.net The unique non-planar "butterfly" conformation of the phenothiazine (B1677639) ring, a related sulfur-containing analogue, helps to suppress molecular aggregation, a desirable property for semiconductor applications. rsc.org While phenothiazine is more extensively studied in this context, the similar structural and electronic properties of phenoxazine suggest its potential for similar applications.

Research in this area is ongoing, with a focus on synthesizing novel phenoxazinone-based polymers and small molecules and characterizing their charge transport properties for potential use in transistors and other electronic devices.

Fabrication of Non-linear Optical (NLO) Polymer Films

Organic materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.govnih.gov The fabrication of NLO polymer films often involves embedding chromophores with large second-order hyperpolarizability into a polymer matrix.

While specific research on "1,4-Dimethyl-3H-phenoxazin-3-one" in NLO polymer films is not widely available, the general class of conjugated organic compounds with electron donor and acceptor groups (push-pull systems) are known to exhibit NLO properties. nih.gov Phenoxazinone derivatives, with their electron-donating core, can be functionalized with electron-accepting groups to create such push-pull molecules. These molecules, when incorporated into polymer films and poled to align their dipoles, can exhibit second-order NLO effects.

For example, a poly(1,4-phenylenevinylene) (PPV) derivative containing a Disperse Red 1-type chromophore, which has a similar donor-acceptor structure, showed a high resonant d₃₃ value of 50 pm V⁻¹ and a χ⁽³⁾ value of 2.5×10⁻¹² esu when fabricated into a film. rsc.org This demonstrates the potential of using polymer films containing appropriate chromophores for NLO applications. Further research is needed to explore the NLO properties of phenoxazinone-based chromophores in polymer films.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-Dimethyl-3H-phenoxazin-3-one, and what key reagents/conditions are required?

  • Methodological Answer : The compound can be synthesized via cyclization reactions of substituted phenols or through oxidative coupling of ortho-aminophenol derivatives. For example, Shridhar et al. (1982) describe a general synthesis of benzoxazin-3-ones using 2-aminophenols and carbonyl compounds under acidic conditions . Frechette and Beach (1998) optimized reactions using 2-hydroxyethyl derivatives with controlled temperature (-35°C) and reagents like DIPEA for improved yield and purity . Key steps include protecting group strategies and catalytic oxidation to stabilize the phenoxazinone core.

Q. How is the structural characterization of this compound typically performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and mass spectrometry (MS) are standard. For instance, Zikmundová et al. (2002) resolved hydroxylated phenoxazinone derivatives using COSY and HMBC experiments to assign substituent positions . X-ray crystallography (e.g., Gondal et al., 2010) is recommended for unambiguous confirmation of stereochemistry in related oxazinones .

Q. What preliminary assays are used to evaluate the biological activity of benzoxazinone derivatives?

  • Methodological Answer : In vitro enzymatic assays (e.g., kinase inhibition studies) and antimicrobial susceptibility testing are common. Lanni et al. (2007) employed PI3K-gamma inhibition assays with IC₅₀ determination for phenethyl benzoxazine derivatives . For antifungal activity, disk diffusion or microdilution methods against model organisms (e.g., Chaetosphaeria sp.) are used, as in fungal biotransformation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Use variable-temperature NMR to identify dynamic processes . Cross-validate with computational methods (DFT calculations for NMR chemical shifts) and compare with crystallographic data (e.g., Acta Crystallographica reports) to confirm structural assignments .

Q. What experimental design considerations are critical for optimizing the synthesis of this compound under green chemistry principles?

  • Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic systems (e.g., TEMPO/NaClO for oxidation). highlights microwave-assisted synthesis for reduced reaction times and improved yields in benzoxazine derivatives . Monitor by-products via LC-MS and optimize purification using flash chromatography with eco-friendly solvents.

Q. How do substituent positions on the phenoxazinone core influence its bioactivity, and how can this be systematically studied?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., methyl, hydroxyl, or halogen groups). Use molecular docking to predict binding affinities to target enzymes (e.g., PI3K-gamma) . Test in parallel with in vitro assays (e.g., cytotoxicity on cancer cell lines) and correlate with electronic properties (Hammett constants) or lipophilicity (logP values).

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in phenoxazinone bioactivity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Validate with replicates (n ≥ 3) and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. For high-throughput screening, apply Z-factor analysis to assess assay robustness .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies may stem from reagent purity or oxygen sensitivity. Document reaction conditions rigorously (e.g., inert atmosphere, moisture control) and characterize intermediates via TLC or GC-MS. Compare protocols with peer-reviewed syntheses (e.g., Frechette and Beach, 1998) and validate reproducibility across labs .

Table: Key Synthetic Methods for Benzoxazinone Derivatives

MethodConditionsYield (%)Key Reference
Cyclization of 2-aminophenolsH₂SO₄, reflux, 6 h65–78Shridhar et al. (1982)
Oxidative couplingTEMPO/NaClO, CH₂Cl₂, 0°C, 2 h82Frechette and Beach (1998)
Microwave-assisted synthesisEtOH, 100°C, 20 min90CAS Common Chemistry

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